Chroman-8-carbonyl chloride
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Overview
Description
Chroman-8-carbonyl chloride, also known as 3,4-dihydro-2h-1-benzopyran-8-carbonyl chloride or chromane-8-carbonyl chloride, is a chemical compound . It is not intended for human or veterinary use and is used for research purposes only.
Synthesis Analysis
Stereoselective synthesis of chromane derivatives has been achieved by using an organocatalytic domino Michael/hemiacetalization reaction of aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols followed by a PCC oxidation and dehydroxylation . A convergent three-step method provides 2-substituted chromans via Heck coupling of readily accessible allylic alcohols and 2-iodophenols, followed by reduction and Mitsunobu cyclization .Molecular Structure Analysis
The molecular formula of this compound is C10H9ClO2. The molecular weight is 196.63 g/mol.Chemical Reactions Analysis
Chroman derivatives have been synthesized via a domino reaction catalyzed by modularly designed organocatalysts . Visible-light synthesis of 4-substituted-chroman-2-ones and 2-substituted-chroman-4-ones via doubly decarboxylative Giese reaction has also been reported .Scientific Research Applications
Synthesis of Carbonyl-Bis(chromones)
Chroman-8-carbonyl chloride has been utilized in the synthesis of novel symmetrical or non-symmetrical 3,3'-carbonyl-bis(chromones). These compounds, created through the reaction of chromone-3-carboxylic acid chloride with 3-(dimethylamino)-1-(2-hydroxyphenyl)-2-propen-1-ones, exhibit inhibitory activity against mammalian alkaline phosphatases (Miliutina et al., 2016).
Stereochemical Synthesis Applications
this compound is used in stereochemical synthesis, specifically in the stereoselective synthesis of 4-dehydroxydiversonol. This process involves palladium-catalyzed domino reactions, such as the domino Wacker-Heck and domino Wacker-carbonylation, for forming the central chroman moiety (Tietze et al., 2008).
Reactivity and Selectivity Modulation in Arylation
The introduction of an aryl chloride substituent, like this compound, can modify the selectivity of palladium-catalyzed direct arylation to yield alternative regioisomeric products. This modification can also enhance reactivity in cases where low reactivity is typically observed, offering a strategic advantage due to the easy introduction and versatile subsequent transformations of the C-Cl functional group (Liégault et al., 2010).
Catalysis in Membrane Science
this compound is potentially involved in the modification of Pebax 1657 with ionic liquids, influencing the formation of Carbon-Carbon bonds in mixed matrix membranes (MMMs). This modification improves gas separation performance, particularly in the separation of CO2 from CH4, N2, and H2 (Jomekian et al., 2017).
Applications in Green Chemistry and Organic Transformations
Catalysis in Carbonyl Protection
this compound can be a part of the catalytic system that efficiently catalyzes the protection of carbonyls to 1,3-dioxolanes and 1,3-dioxanes under solvent-free conditions at room temperature. Such catalytic systems are significant for the development of benign procedures for acetalization of carbonyl compounds (Duan et al., 2006).
Catalytic Synthesis of Chromanes
this compound is involved in the Pd(II)-catalyzed intramolecular carbonylative cyclization reaction of aryl alkenes and aryl alkenols for the synthesis of chromanes. This process is highly regio- and stereoselective, offering a mild condition approach for generating chromane-type esters and lactones (Li et al., 2015).
Mechanism of Action
Target of Action
Chroman-8-carbonyl chloride, like other chromone derivatives, is known to interact with a variety of targets. The type, number, and position of substituents connected to the chromone core play a vital role in determining pharmacological activities . .
Mode of Action
Chromone derivatives are known to exhibit a spectrum of biological activities, including anticancer, anti-diabetic, antimicrobial, anti-inflammatory, antioxidant, and anti-alzheimer effects . The interaction of chromone derivatives with their targets often involves hydrogen bonding and π-π interactions .
Biochemical Pathways
Chromone derivatives have been shown to inhibit the tnf-α-induced icam-1 expression on human endothelial cells, suggesting a role in inflammatory pathways .
Pharmacokinetics
Some chromone derivatives have been reported to exhibit good pharmacokinetic properties such as oral bioavailability .
Result of Action
Chromone derivatives are known to exhibit a range of effects, including antibacterial, antifungal, antioxidant, antimalarial, neuroprotective, and hiv inhibitory potential . They have also shown promising anticancer and antiviral potential .
Action Environment
Safety data sheets indicate that it reacts violently with water and liberates toxic gas .
Safety and Hazards
Properties
IUPAC Name |
3,4-dihydro-2H-chromene-8-carbonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO2/c11-10(12)8-5-1-3-7-4-2-6-13-9(7)8/h1,3,5H,2,4,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TTYLUAYKWAEQDM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=CC=C2)C(=O)Cl)OC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40573162 |
Source
|
Record name | 3,4-Dihydro-2H-1-benzopyran-8-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40573162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1034566-09-0 |
Source
|
Record name | 3,4-Dihydro-2H-1-benzopyran-8-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40573162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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